3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC17645568
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19NO2 |
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Molecular Weight | 185.26 g/mol |
IUPAC Name | 3-(2-hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C10H19NO2/c1-7(2)10(3,13)6-8-4-5-11-9(8)12/h7-8,13H,4-6H2,1-3H3,(H,11,12) |
Standard InChI Key | CUXFASHXCWACPQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C)(CC1CCNC1=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one is C₁₁H₂₁NO₂, derived from the pyrrolidin-2-one backbone (C₄H₇NO) and the 2-hydroxy-2,3-dimethylbutyl side chain (C₇H₁₄O). Key structural features include:
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A five-membered lactam ring with a ketone group at position 2.
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A branched hydroxyalkyl substituent at position 3, contributing to stereochemical complexity.
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Two methyl groups on the butyl chain, enhancing hydrophobicity.
Computational analyses of analogous pyrrolidinones, such as 1-{3-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]-3-oxopropyl}pyrrolidin-2-one, reveal a polar surface area of approximately 64 Ų and a logP value of -0.16, suggesting moderate hydrophilicity . These properties align with the target compound’s potential for membrane permeability and solubility in polar solvents.
Physicochemical Properties
Table 1 summarizes the inferred physicochemical parameters of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one, extrapolated from structurally related compounds :
Property | Value |
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Molecular Weight | 211.29 g/mol |
LogP (Partition Coefficient) | -0.16 ± 0.05 |
Heavy Atom Count | 14 |
Rotatable Bonds | 4 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 2 (ketone and hydroxyl) |
The compound’s polar surface area and hydrogen-bonding capacity position it as a candidate for interactions with biological targets, such as enzymes or receptors. Its rotatable bond count indicates moderate flexibility, which may influence conformational stability in solution .
Synthetic Pathways and Mechanistic Insights
The synthesis of pyrrolidin-2-one derivatives often involves cyclization reactions or functionalization of preformed lactam rings. For example, the reaction of 3-pyrrolin-2-one derivatives with amines under acidic conditions yields substituted pyrrolidinones via nucleophilic addition and tautomerization . A proposed route for 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one could involve:
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Mannich Reaction: Condensation of pyrrolidin-2-one with formaldehyde and a secondary amine to introduce the hydroxyalkyl side chain.
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Grignard Addition: Reaction of a pyrrolidin-2-one enolate with a 2,3-dimethylbutyl Grignard reagent, followed by oxidation to install the hydroxyl group.
Density functional theory (DFT) studies on similar systems, such as the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, highlight the role of transition states in determining regioselectivity and reaction efficiency . For instance, the activation energy for nucleophilic attack on a ketone intermediate typically ranges between 15–25 kcal/mol, depending on steric hindrance from substituents .
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